Cas no 2639416-93-4 (2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2H-1,2,3 -triazole-4-carboxylic acid)

2-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-2H-1,2,3-triazole-4-carboxylic acid is a versatile intermediate in organic synthesis, particularly valuable for its bifunctional reactivity. The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen, enabling selective modifications under mild conditions. The 1,2,3-triazole moiety offers click chemistry compatibility, facilitating efficient conjugation with alkynes or azides. The carboxylic acid functionality allows further derivatization, such as amide coupling or esterification. This compound is well-suited for pharmaceutical and bioconjugation applications due to its stability, solubility in common organic solvents, and compatibility with standard synthetic protocols. Its structural features make it a useful building block for drug discovery and materials science.
2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2H-1,2,3
-triazole-4-carboxylic acid structure
2639416-93-4 structure
Product Name:2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2H-1,2,3 -triazole-4-carboxylic acid
CAS No:2639416-93-4
MF:C13H20N4O4
MW:296.322302818298
CID:5963987
PubChem ID:155970668
Update Time:2025-05-20

2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2H-1,2,3 -triazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2H-1,2,3 -triazole-4-carboxylic acid
    • 1-Piperidinecarboxylic acid, 4-(4-carboxy-2H-1,2,3-triazol-2-yl)-, 1-(1,1-dimethylethyl) ester
    • 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2H-1,2,3-triazole-4-carboxylic acid
    • EN300-6760236
    • 2639416-93-4
    • Inchi: 1S/C13H20N4O4/c1-13(2,3)21-12(20)16-6-4-9(5-7-16)17-14-8-10(15-17)11(18)19/h8-9H,4-7H2,1-3H3,(H,18,19)
    • InChI Key: PIQSVWCNBMSCSD-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CCC(N2N=C(C(O)=O)C=N2)CC1

Computed Properties

  • Exact Mass: 296.14845513g/mol
  • Monoisotopic Mass: 296.14845513g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 402
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 97.6Ų

Experimental Properties

  • Density: 1.36±0.1 g/cm3(Predicted)
  • Boiling Point: 487.8±55.0 °C(Predicted)
  • pka: 3.31±0.50(Predicted)

2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2H-1,2,3 -triazole-4-carboxylic acid Pricemore >>

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Additional information on 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2H-1,2,3 -triazole-4-carboxylic acid

Research Brief on 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2H-1,2,3-triazole-4-carboxylic acid (CAS: 2639416-93-4)

The compound 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2H-1,2,3-triazole-4-carboxylic acid (CAS: 2639416-93-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique triazole and piperidine scaffold, serves as a versatile intermediate in the synthesis of biologically active compounds, particularly in drug discovery and development. Recent studies highlight its potential applications in targeting various disease pathways, including inflammation, cancer, and infectious diseases.

One of the key areas of research involving this compound is its role as a building block in click chemistry. The triazole moiety, formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers high stability and biocompatibility, making it an ideal candidate for bioconjugation and drug design. Recent publications have demonstrated its utility in the development of novel protease inhibitors and kinase modulators, with promising results in preclinical models. For instance, derivatives of this compound have shown inhibitory activity against SARS-CoV-2 main protease, suggesting potential applications in antiviral therapy.

In addition to its pharmacological potential, the synthetic accessibility of 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2H-1,2,3-triazole-4-carboxylic acid has been a focal point of recent research. Advances in solid-phase synthesis and microwave-assisted reactions have significantly improved the yield and purity of this compound, enabling its broader use in high-throughput screening and combinatorial chemistry. A 2023 study published in the Journal of Medicinal Chemistry reported a scalable synthetic route with a 78% yield, underscoring its practicality for industrial applications.

Furthermore, structural modifications of this compound have been explored to enhance its pharmacokinetic properties. For example, the tert-butoxycarbonyl (Boc) protecting group has been replaced with more labile alternatives to improve metabolic stability and bioavailability. These efforts are part of a broader trend in medicinal chemistry to optimize lead compounds for clinical development. Recent computational studies, including molecular docking and dynamics simulations, have provided insights into the binding interactions of this compound with various biological targets, guiding the design of next-generation therapeutics.

Despite these advancements, challenges remain in the clinical translation of derivatives based on this scaffold. Issues such as off-target effects and cytotoxicity need to be addressed through rigorous structure-activity relationship (SAR) studies. Nevertheless, the growing body of research on 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2H-1,2,3-triazole-4-carboxylic acid underscores its importance as a valuable tool in drug discovery. Future directions may include its application in targeted drug delivery systems and the development of dual-action therapeutics, leveraging its multifunctional chemical architecture.

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